2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a pyridothiadiazine dioxide derivative characterized by:
- Core structure: A fused pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide ring system.
- Substituents: A benzyl group (-CH₂C₆H₅) at position 2 and a 3-chlorophenyl group (-C₆H₄Cl) at position 4.
- Molecular formula: Hypothetically estimated as C₁₉H₁₄ClN₃O₃S (derived from structural analogs in evidence).
Properties
IUPAC Name |
2-benzyl-4-(3-chlorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-15-8-4-9-16(12-15)23-18-17(10-5-11-21-18)27(25,26)22(19(23)24)13-14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPSSDDEAXWGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The synthesis begins with the preparation of N-(3-chlorophenyl)-N'-(pyridin-2-ylmethyl)sulfamide (I ), achieved by reacting 2-(benzylamino)pyridine-3-sulfonamide with 3-chlorophenyl isocyanate. Subsequent treatment with trioxane (1:3 molar ratio) in dichloromethane containing p-toluenesulfonic acid at 0–5°C induces cyclization. The reaction completes within 90 minutes, yielding the thiadiazine core through electrophilic aromatic substitution at the pyridine C4 position.
Key parameters:
- Temperature control critical below 10°C to suppress dimerization byproducts
- Sulfonic acid concentration: 0.5–1.0 M optimizes reaction kinetics
- Typical isolated yield: 68–72% after recrystallization from CH2Cl2/hexane
Stepwise Assembly Using Prefunctionalized Pyridine Intermediates
An alternative route constructs the pyrido-thiadiazine system through sequential functionalization, as demonstrated in related pyrido[2,3-d]pyrimidine syntheses.
Pyridine Ring Functionalization
Ethyl 2-amino-5-(3-chlorobenzyl)-4-methylnicotinate (II ) serves as the foundational intermediate. Bromination at C6 using N-bromosuccinimide (NBS) in DMF introduces the halogen handle for subsequent cross-coupling.
Thiadiazine Ring Closure
The brominated intermediate undergoes copper-mediated coupling with benzyl sulfinate to install the sulfone moiety. Final cyclization with guanidine carbonate in refluxing ethanol (78°C, 48 hr) completes the tricyclic system. This method achieves 61% overall yield but requires stringent exclusion of moisture during sulfinate coupling.
One-Pot Multicomponent Approach
Recent adaptations of MCR (multicomponent reaction) strategies show promise for streamlined synthesis.
Reaction Components and Conditions
A mixture of:
- 2-Benzylamino-3-nitroso-5-(3-chlorophenyl)pyridine
- Sulfur dioxide surrogates (e.g., DABSO)
- Benzyl isocyanide
Reacted in acetonitrile/water (4:1) at 60°C for 24 hr under microwave irradiation. The method circumvents intermediate isolation but yields remain moderate (54–58%) due to competing hydrolysis pathways.
Catalytic Asymmetric Synthesis
Emerging methodologies employ chiral bisoxazoline-copper complexes to induce enantioselectivity during the cyclization step.
Enantiocontrol Strategy
Using Cu(OTf)2/(R)-Ph-BOX (10 mol%) in toluene at −20°C, researchers achieved 89% ee for the (S)-enantiomer. However, the need for cryogenic conditions and specialized ligands limits scalability.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclization | 72 | 98.5 | 1.5 hr | Industrial |
| Stepwise | 61 | 97.2 | 72 hr | Pilot-scale |
| Multicomponent | 56 | 95.8 | 24 hr | Lab-scale |
| Asymmetric | 48 | 99.1 | 48 hr | Research |
Critical Process Considerations
Byproduct Management
The primary impurity (8–12%) arises from over-sulfonation at the pyridine C5 position. Gradient HPLC analysis identifies this as 2-benzyl-4,5-bis(3-chlorophenyl) derivative, mitigated by:
Purification Challenges
Recrystallization solvent optimization reveals:
- Ethyl acetate/heptane (3:7): 92% recovery vs. 78% with CH2Cl2/hexane
- Preparative HPLC (C18, 60% MeCN/H2O) required for enantiopure forms
Emerging Methodologies
Continuous Flow Synthesis
Pilot studies demonstrate 85% yield in <30 min residence time using:
Biocatalytic Approaches
Immobilized sulfotransferase enzymes show potential for greener synthesis, though current conversion rates remain <35%.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the sulfur atom in the thiadiazinone ring makes it susceptible to oxidation reactions.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : Substitution reactions at different positions on the ring can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Research indicates that derivatives of pyrido[2,3-e][1,2,4]thiadiazines exhibit promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been shown to inhibit the proliferation of hepatocellular carcinoma cells effectively .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy has been evaluated through various assays that indicate its potential as a lead compound for developing new antibiotics. The presence of the thiadiazine core is believed to contribute significantly to its antimicrobial effects .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for treating inflammatory diseases .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. For example, its derivatives have been employed in creating novel polymers with enhanced thermal stability and mechanical properties. The thiadiazine moiety can be integrated into polymer matrices to improve their performance in various applications .
Photochemical Applications
Research has also explored the use of this compound in photochemical applications. Its ability to undergo specific reactions under light exposure makes it suitable for developing light-sensitive materials used in electronics and photonics .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Structural Differences and Implications
Benzyl vs. Smaller Groups: The bulky benzyl group at position 2 may increase steric hindrance, affecting pharmacokinetic properties like solubility and membrane permeability compared to unsubstituted analogs .
Pyrido Ring Fusion Position :
- The [2,3-e] fusion in the target compound and ’s analog creates a distinct spatial arrangement compared to [4,3-e] in Torsemide-related compounds. This difference could alter interactions with biological targets, as seen in the CA inhibitory activity of benzo[e] analogs .
Molecular Weight and Lipophilicity :
Pharmacological and Research Findings
- Carbonic Anhydrase (CA) Inhibition : Analogs like 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxides exhibit selective inhibition of tumor-associated CA IX/XII isoforms (e.g., compound 3d with Kᵢ = 6.7–10.9 nM) . The target’s 3-chlorophenyl group may similarly enhance CA binding via hydrophobic interactions.
- Torsemide Impurities : Torsemide-related compounds (e.g., 4-m-tolyl analog) are studied as impurities in diuretic drugs, emphasizing the importance of substituent purity in pharmaceutical applications .
Biological Activity
2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrido-thiadiazine core with various substituents that contribute to its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazine derivatives. The compound has shown promise against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. For instance, similar compounds have been reported to activate caspases and downregulate anti-apoptotic proteins in cancer cells .
- Case Studies : In vitro studies demonstrated that derivatives of thiadiazines exhibit cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 5 to 15 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazine Derivative A | MCF-7 | 10 |
| Thiadiazine Derivative B | HepG2 | 12 |
| 2-benzyl-4-(3-chlorophenyl)-... | MCF-7 | 8 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated:
- Spectrum of Activity : The compound has exhibited activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
Research indicates that the compound may possess anti-inflammatory properties:
- Experimental Evidence : In vivo studies using animal models have shown a reduction in inflammation markers following treatment with thiadiazine derivatives. These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Potential Applications : Given these properties, the compound could be explored further for therapeutic use in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide?
- Methodological Answer : Synthesis optimization requires controlling reaction parameters such as temperature (e.g., 40–80°C for reflux), solvent choice (polar aprotic solvents like DMF or ethanol), and catalysts (e.g., acid catalysts for cyclization steps). Multi-step reactions often start with precursor functionalization, such as benzylation or chlorophenyl substitution, followed by thiadiazine ring closure. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Characterization should include -NMR, -NMR, and HRMS to confirm structural integrity .
Q. How can researchers validate the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should assess degradation under:
- Thermal stress : Thermogravimetric analysis (TGA) at 25–150°C.
- pH extremes : Incubation in buffers (pH 3–10) at 37°C for 24–72 hours, followed by HPLC analysis.
- Light exposure : UV-Vis spectroscopy before/after exposure to UV light (254 nm).
Document degradation products using LC-MS and compare with synthetic standards .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : -NMR detects aromatic protons (δ 7.0–8.5 ppm) and benzyl/chlorophenyl substituents. -NMR identifies carbonyl (C=O, ~170 ppm) and sulfone (SO, ~110 ppm) groups.
- Mass Spectrometry : HRMS with ESI+ ionization confirms molecular weight (e.g., [M+H]).
- IR Spectroscopy : Peaks at ~1350 cm (SO) and ~1680 cm (C=O) validate functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms for derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry, including bond angles and dihedral angles. For example, SCXRD can distinguish between tautomeric forms or regioisomers in pyridothiadiazine derivatives. Hydrogen bonding patterns (e.g., N–H···O/S interactions) observed in crystal packing can explain solubility discrepancies or unexpected reactivity .
Q. What computational methods are suitable for predicting the bioactivity of structural analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs).
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with experimental IC data from enzyme inhibition assays.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
Q. How should researchers address conflicting data in biological activity assays (e.g., IC variability)?
- Methodological Answer :
- Assay Replication : Perform triplicate experiments with standardized protocols (e.g., ATP concentration in kinase assays).
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects. Contradictions may arise from off-target interactions, which can be probed via kinome-wide profiling .
Q. What strategies improve regioselectivity in electrophilic substitution reactions on the pyridothiadiazine core?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophiles to specific positions.
- Lewis Acid Catalysts : Use FeCl or AlCl to stabilize transition states during halogenation or nitration.
- Solvent Effects : Polar solvents (e.g., DCE) enhance electrophile activation, while non-polar solvents (toluene) favor steric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
